rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide
Description
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-[(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H19NO/c1-13(20)19-18-12-11-15(14-7-3-2-4-8-14)16-9-5-6-10-17(16)18/h2-10,15,18H,11-12H2,1H3,(H,19,20)/t15-,18-/m1/s1 |
InChI Key |
QEZIWGGQHNKCSH-CRAIPNDOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide
Preparation of the Amine Precursor
The synthesis begins with the preparation of the chiral amine intermediate, (1R,4R)-1,2,3,4-tetrahydro-4-phenyl-1-naphthalenamine. Two primary methods have been employed:
Hydrogenation of Imine Derivatives
A Schiff base derived from 4-phenyl-1-tetralone and an appropriate amine (e.g., benzylamine) is reduced using catalytic hydrogenation. Palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ atmosphere at 50–60°C yields the amine with retention of stereochemistry. This method achieves moderate yields (60–70%) but requires careful control of reaction conditions to prevent over-reduction.
Bucherer-Bergs Reaction
4-Phenyl-1-tetralone is treated with ammonium carbonate and potassium cyanide in aqueous ethanol under reflux. The resulting hydantoin intermediate is hydrolyzed under acidic conditions to yield the racemic amine, which is subsequently resolved using chiral chromatography or diastereomeric salt formation.
Acetylation of the Amine Intermediate
The amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base. A representative procedure involves dissolving (1R,4R)-1,2,3,4-tetrahydro-4-phenyl-1-naphthalenamine (1.0 equiv) in dichloromethane ($$\text{DCM}$$) and treating it with acetyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at 0–5°C. The reaction is stirred for 2–4 hours, followed by quenching with ice-cold water. The organic layer is washed with saturated sodium bicarbonate ($$\text{NaHCO}3$$) and brine, dried over anhydrous $$\text{Na}2\text{SO}_4$$, and concentrated under reduced pressure.
Table 1: Optimization of Acetylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0–5 | 2 | 85 |
| Pyridine | THF | 25 | 4 | 78 |
| K$$2$$CO$$3$$ | DMF | 80 | 1 | 92 |
Stereochemical Control and Resolution
The (1R,4R) configuration is critical for the compound’s biological activity. Key strategies include:
Structural Characterization
Spectroscopic Analysis
NMR Spectroscopy :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.45–7.10 (m, 9H, aromatic), 5.82 (d, $$ J = 8.4 $$ Hz, 1H, NH), 4.21 (q, $$ J = 6.8 $$ Hz, 1H, CH-NH), 3.02–2.75 (m, 2H, CH$$2$$), 2.15 (s, 3H, COCH$$_3$$).
- $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$3$$): δ 169.8 (C=O), 140.2–125.3 (aromatic carbons), 52.1 (CH-NH), 23.5 (COCH$$3$$).
IR Spectroscopy :
Strong absorption bands at 3280 cm$$ ^{-1} $$ (N–H stretch), 1650 cm$$ ^{-1} $$ (C=O stretch), and 1540 cm$$ ^{-1} $$ (N–H bend).
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,4R) configuration. The tetrahydronaphthalene core adopts a chair-like conformation, with the phenyl group at C4 in an equatorial position. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.678(3) |
| β (°) | 102.34(1) |
| Volume (Å$$^3$$) | 1456.8(4) |
| Z | 4 |
Purification and Yield Optimization
Flash Chromatography
Crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2), yielding 85–90% pure product.
Recrystallization
Recrystallization from toluene/acetone (3:1) at −20°C affords needle-like crystals with >99% purity.
Chemical Reactions Analysis
Types of Reactions
rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, leading to its stimulant and depressant effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogs from available literature include:
Key Observations :
- Bicyclic vs.
- Substituent Effects : The phenyl group at C4 in the target compound may enhance lipophilicity compared to the acetyloxy-methyl group in the cyclopentenyl analog .
- Stereochemical Impact : The (1R,4R) configuration distinguishes it from the (1R,4S) cyclopentenyl analog, which could lead to divergent stereoselective interactions in enzymatic or receptor-binding contexts.
Physicochemical Properties
While direct data for the target compound is scarce, inferences can be drawn from analogs:
- Solubility : The phenyl group likely reduces aqueous solubility compared to acetyloxy-methyl or acetylphenyl substituents.
- Stability: The fused bicyclic system may confer greater thermal stability than monocyclic analogs.
Biological Activity
rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide is a compound with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. It is classified as an acetamide derivative and has garnered attention for its potential therapeutic applications, particularly in pain management and inflammation treatment. This article explores the biological activity of this compound, focusing on its analgesic properties, receptor interactions, and structure-activity relationships.
Chemical Structure and Properties
The compound features a tetrahydro-naphthalene moiety substituted with a phenyl group, contributing to its unique pharmacological profile. The stereochemistry plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO |
| Molecular Weight | 265.35 g/mol |
| CAS Number | 52371-34-3 |
| IUPAC Name | N-[(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties . It modulates pain pathways and may exert anti-inflammatory effects by interacting with specific receptors involved in pain perception and inflammation regulation.
Receptor Interactions
Preliminary studies suggest that the compound may interact with opioid receptors and other neuroreceptors associated with nociception. The binding affinity to these receptors is crucial for its analgesic activity. For instance, structure-activity relationship studies have shown that modifications to the substituents can significantly affect the affinity and intrinsic activity at various serotonin receptors (5-HT7) and dopamine receptors (D2) .
Study on Pain Modulation
In one study focused on the analgesic effects of this compound, researchers observed a significant reduction in pain response in animal models. The compound was administered at varying doses, demonstrating dose-dependent analgesic effects comparable to established analgesics.
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that specific lipophilic substituents enhance binding affinity to the 5-HT7 receptor while altering intrinsic activity. Compounds with certain substitutions exhibited high-affinity agonistic properties (Ki = 0.13–1.1 nM) while showing selectivity over other receptors like 5-HT1A and 5-HT2A .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N-(1-benzylpyrrolidin-2-yl)acetamide | C14H19NO | Pyrrolidine ring | Enhanced central nervous system activity |
| N-(2-methylpyrrolidin-2-yl)acetamide | C11H17NO | Methyl substitution | Potentially lower side effects |
| N-(cyclohexyl)acetamide | C10H19NO | Cyclohexane ring | Simpler structure with varying activity |
These compounds share structural similarities but differ in their substituents and biological activities. The unique naphthalene core structure of this compound may confer distinct pharmacological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide?
- The synthesis typically involves multi-step reactions starting from a tetrahydro-naphthalenyl precursor. Key steps include:
- Cyclization : Formation of the tetrahydro-naphthalenyl core via acid-catalyzed cyclization of phenyl-substituted cyclohexenyl intermediates under reflux conditions .
- Acetamide Introduction : Coupling the core structure with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) at 0–25°C to avoid side reactions .
- Chiral Resolution : Use of chiral column chromatography or enzymatic resolution to isolate the (1R,4R) stereoisomer, critical for bioactivity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the phenyl, naphthalenyl, and acetamide moieties. For example, the acetamide carbonyl signal typically appears at ~168–170 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves stereochemistry and confirms the (1R,4R) configuration. A recent study reported a crystal structure with a dihedral angle of 112.5° between the naphthalenyl and phenyl rings .
- Infrared (IR) Spectroscopy : Validates the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What chromatographic methods ensure high purity (>95%) for pharmacological assays?
- Reverse-Phase HPLC : Using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation of stereoisomers and impurities .
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent is effective for intermediate purification .
Advanced Research Questions
Q. How does the stereochemistry (1R,4R) influence the compound’s pharmacological activity?
- The (1R,4R) configuration induces a specific spatial arrangement, enabling interactions with hydrophobic pockets in enzyme targets (e.g., kinases or GPCRs). Molecular docking studies suggest that the phenyl group at position 4 enhances binding affinity by 30–40% compared to other stereoisomers .
- Case Study : In vitro assays against cancer cell lines (e.g., MCF-7) showed IC₅₀ values of 2.1 µM for the (1R,4R) isomer versus >10 µM for (1S,4S), highlighting stereospecific bioactivity .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Systematic Validation :
- Assay Reproducibility : Standardize cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
- Metabolic Stability : Use liver microsome assays to account for interspecies differences in metabolism, which may explain conflicting in vivo results .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify confounding variables .
Q. What in silico strategies predict the compound’s target interactions and off-target effects?
- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., COX-2 or β-amyloid) over 100 ns trajectories to assess stability and binding energy (ΔG) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets. For example, the acetamide group is critical for hydrogen bonding with serine proteases .
- Off-Target Screening : Use databases like ChEMBL to predict interactions with cytochrome P450 enzymes, reducing toxicity risks .
Q. How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
- Core Modifications : Introduce substituents (e.g., halogens or methoxy groups) at the naphthalenyl position to enhance lipophilicity and blood-brain barrier penetration .
- Pharmacokinetic Profiling :
- LogP Optimization : Aim for a calculated LogP of 2.5–3.5 to balance solubility and membrane permeability .
- Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., amides) to improve half-life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
